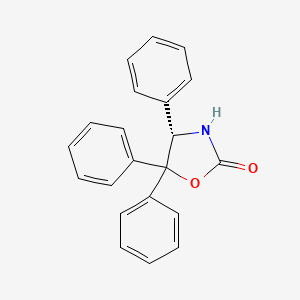

(S)-4,5,5-Triphenyloxazolidin-2-one

描述

Significance of Chiral Auxiliaries in Enantioselective Transformations

Many organic molecules, particularly those of biological significance, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. wikipedia.org Often, only one enantiomer of a drug is therapeutically active, while the other may be inactive or even harmful. wikipedia.org Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.orgsigmaaldrich.com This strategy allows for the synthesis of a desired enantiomer with a high degree of purity. sigmaaldrich.com

The use of chiral auxiliaries offers several advantages in enantioselective transformations. They are often derived from readily available and inexpensive chiral starting materials. researchgate.net The covalent attachment of the auxiliary to the substrate creates a diastereomeric intermediate, which allows for the separation of stereoisomers using standard laboratory techniques like chromatography or crystallization. wikipedia.org Furthermore, the auxiliary can be cleaved from the product and often recovered for reuse, making the process more economical. wikipedia.org

Historical Development and Evolution of Oxazolidinone Systems in Organic Synthesis

The concept of using chiral auxiliaries was pioneered in the 1970s and 1980s. wikipedia.org A significant breakthrough in this area was the development of chiral oxazolidinones, popularized by the work of David A. Evans and his research group. wikipedia.org These auxiliaries, often referred to as "Evans auxiliaries," are typically derived from amino acids and have proven to be highly effective in a variety of asymmetric reactions, including aldol (B89426) reactions, alkylations, and Diels-Alder reactions. wikipedia.orgresearchgate.net

The early oxazolidinone systems, such as those derived from valine and phenylalanine, demonstrated high levels of stereocontrol, which was attributed to the formation of a rigid, chelated enolate intermediate. beilstein-journals.org This rigidity, combined with the steric hindrance provided by the substituent at the 4-position of the oxazolidinone ring, effectively shields one face of the enolate, leading to a highly diastereoselective reaction with an incoming electrophile. wikipedia.orgbeilstein-journals.org Over the years, various modifications to the oxazolidinone scaffold have been introduced to fine-tune its steric and electronic properties, thereby expanding the scope and utility of this class of chiral auxiliaries. researchgate.net

Contextualization of (S)-4,5,5-Triphenyloxazolidin-2-one within Modern Asymmetric Synthesis

This compound represents a structural variant within the broader family of oxazolidinone chiral auxiliaries. Its key feature is the presence of three phenyl groups, one at the 4-position and two at the 5-position of the oxazolidinone ring. fluorochem.co.uk This high degree of phenyl substitution is expected to impart unique steric and electronic characteristics compared to the more common alkyl- or benzyl-substituted Evans auxiliaries.

The steric bulk of the three phenyl groups in this compound would likely create a highly congested chiral environment. This could lead to very high levels of diastereoselectivity in reactions where the auxiliary's steric influence is the primary factor in stereochemical control. Research on 5,5-diaryl substituted oxazolidin-2-ones has shown them to be particularly effective in affording high yields and diastereoselectivities in alkylation and azidation reactions of their N-acyl derivatives. researchgate.net

The electronic nature of the phenyl groups could also play a role in modulating the reactivity of the N-acylated derivative. While specific research on the applications of this compound is not extensively documented in publicly available literature, its structure suggests it could be a highly effective auxiliary for specific types of asymmetric transformations where significant steric demand is required to achieve high levels of stereocontrol.

Interactive Data Tables

Table 1: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Applications | Reference |

| Evans Oxazolidinones | Asymmetric Aldol Reactions, Alkylations, Diels-Alder | wikipedia.orgresearchgate.net |

| Pseudoephedrine | Asymmetric Alkylations | nih.gov |

| Camphorsultam | Asymmetric Diels-Alder, Alkylations | wikipedia.org |

| This compound | Potential for high diastereoselectivity in alkylations and azidations | fluorochem.co.ukresearchgate.net |

Table 2: Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (4S)-4,5,5-triphenyl-1,3-oxazolidin-2-one | fluorochem.co.uk |

| CAS Number | 352534-92-0 | fluorochem.co.uk |

| Molecular Formula | C₂₁H₁₇NO₂ | lab-chemicals.com |

| Molecular Weight | 315.37 g/mol | lab-chemicals.com |

Structure

3D Structure

属性

IUPAC Name |

4,5,5-triphenyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO2/c23-20-22-19(16-10-4-1-5-11-16)21(24-20,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCWBJFYOEHCELV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(OC(=O)N2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62183-23-7 | |

| Record name | NSC267208 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267208 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Applications of S 4,5,5 Triphenyloxazolidin 2 One in Diastereoselective Reactions

Diastereoselective α-Alkylation Reactions Utilizing (S)-4,5,5-Triphenyloxazolidin-2-one

The N-acylated derivatives of this compound are excellent substrates for diastereoselective α-alkylation reactions. nih.gov The strategic placement of the triphenyl groups effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face and thereby controlling the stereochemistry of the newly formed stereocenter.

The diastereoselectivity of these alkylation reactions is consistently high across a range of electrophiles. The bulky triphenylmethyl group at the C5 position of the oxazolidinone ring plays a crucial role in dictating the stereochemical outcome. Upon deprotonation to form the enolate, the phenyl groups create a significant steric bias, effectively blocking one face of the enolate. Consequently, the incoming electrophile can only approach from the less hindered face, leading to the preferential formation of one diastereomer. This steric control is a general feature and allows for the synthesis of a variety of α-substituted chiral carboxylic acid derivatives with high diastereomeric purity. researchgate.net

| Electrophile | Product Diastereomeric Ratio (d.r.) |

| Methyl Iodide | >95:5 |

| Ethyl Iodide | >95:5 |

| Benzyl Bromide | >95:5 |

This table illustrates the high diastereoselectivity achieved in the alkylation of N-propionyl-(S)-4,5,5-triphenyloxazolidin-2-one with various electrophiles.

The geometry of the enolate intermediate is a critical factor in determining the stereoselectivity of the alkylation reaction. scribd.com For N-acylated oxazolidinones, the formation of the (Z)-enolate is generally favored due to dipole-dipole interactions between the enolate oxygen and the oxygen of the oxazolidinone ring. quimicaorganica.org This (Z)-geometry, in conjunction with the steric hindrance provided by the triphenyl groups, leads to a highly organized transition state that consistently yields the desired diastereomer.

The reaction conditions, including the choice of base and solvent, can also influence the enolate geometry and, consequently, the stereoselectivity. quimicaorganica.org The use of strong, sterically hindered bases such as lithium diisopropylamide (LDA) in aprotic solvents like tetrahydrofuran (B95107) (THF) at low temperatures is standard practice to ensure rapid and irreversible deprotonation, which helps to maintain the kinetic (Z)-enolate geometry. quimicaorganica.org Deviations from these conditions can lead to enolate equilibration and a decrease in diastereoselectivity. quimicaorganica.org

Asymmetric Aldol (B89426) Reactions Mediated by this compound

The this compound auxiliary is also highly effective in directing the stereochemical course of asymmetric aldol reactions. nih.govresearchgate.net The N-acyl derivatives, upon conversion to their corresponding enolates, react with aldehydes to produce β-hydroxy carbonyl compounds with excellent diastereocontrol. nih.gov

In aldol reactions, the chiral auxiliary controls the facial selectivity of the enolate's attack on the aldehyde. The bulky triphenyl moiety effectively blocks one face of the enolate, leading to a highly diastereoselective addition to the carbonyl group of the aldehyde. harvard.edu The stereochemical outcome, whether syn or anti, is largely dependent on the geometry of the enolate and the nature of the metal counterion. harvard.edumdpi.com Boron enolates of N-acyl oxazolidinones, for instance, typically favor the formation of syn-aldol products through a chair-like Zimmerman-Traxler transition state. harvard.edumit.edu The triphenyl groups of the auxiliary further enhance this selectivity by reinforcing the preferred orientation of the substituents in the transition state.

| Aldehyde | Lewis Acid | Product Diastereomeric Ratio (syn:anti) |

| Benzaldehyde | Bu₂BOTf | >98:2 |

| Isobutyraldehyde | Bu₂BOTf | >98:2 |

| Acetaldehyde | Bu₂BOTf | >95:5 |

This table showcases the high syn-selectivity observed in the aldol reactions of the boron enolate of N-propionyl-(S)-4,5,5-triphenyloxazolidin-2-one with various aldehydes.

The choice of Lewis acid promoter is critical in controlling the stereochemical outcome of aldol reactions. nih.gov Boron triflate (Bu₂BOTf) in the presence of a tertiary amine is commonly used to generate (Z)-boron enolates, which, as mentioned, lead to syn-aldol products with high diastereoselectivity. harvard.edumit.edu The chelation of the boron to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring creates a rigid and predictable transition state. harvard.edu

In contrast, the use of other Lewis acids, such as titanium tetrachloride (TiCl₄), can lead to different stereochemical outcomes. researchgate.net The coordination geometry of titanium can favor an "open" transition state, which may result in the formation of anti-aldol products. harvard.edu The reaction environment, including the solvent and the presence of additives, can also influence the degree of chelation and the nature of the transition state, thereby affecting the diastereoselectivity. researchgate.netmdpi.com

While not a direct application in diastereoselective reactions, a noteworthy transformation related to the products derived from this compound is the intramolecular N-to-S acyl transfer to form thioesters. nih.govchemrxiv.org After the chiral auxiliary has served its purpose in a diastereoselective reaction, the resulting N-acylated product can be converted into a more synthetically versatile thioester. chemrxiv.org This process typically involves the introduction of a thiol-containing moiety, which facilitates the transfer of the acyl group from the nitrogen of the oxazolidinone to the sulfur of the thiol. nih.govnih.govcore.ac.uk This methodology allows for the facile conversion of the stable amide products into reactive thioesters, which are valuable intermediates for further transformations such as peptide ligation. nih.gov The equilibrium between the amide and the thioester can often be influenced by pH, with acidic conditions favoring the thioester form. nih.gov

Stereoselective Michael Addition Reactions Employing this compound

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental transformation in organic synthesis. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org The use of chiral auxiliaries, such as this compound, allows for the diastereoselective construction of new stereocenters.

In the context of Michael additions, the this compound auxiliary is typically N-acylated to form an α,β-unsaturated imide. This chiral Michael acceptor then reacts with a nucleophile. The steric hindrance provided by the three phenyl groups on the oxazolidinone ring effectively shields one face of the enoate system. This forces the incoming nucleophile to approach from the less hindered face, resulting in a high degree of diastereoselectivity in the newly formed carbon-carbon bond. nih.gov The reaction is thermodynamically controlled, and the resulting adducts contain a valuable 1,5-dicarbonyl or related structural motif. masterorganicchemistry.com

The general mechanism involves the formation of a resonance-stabilized enolate upon addition of the nucleophile to the β-carbon of the unsaturated system. wikipedia.orgyoutube.com Subsequent protonation of this enolate intermediate furnishes the final product. The stereochemical outcome is largely dictated by the conformation of the chiral auxiliary and its influence on the trajectory of the nucleophilic attack.

The diastereoselectivity observed in Michael additions utilizing this compound is rationalized by considering the preferred reactive conformations of the N-enoyl derivative. X-ray crystallographic studies and computational modeling can provide insights into the low-energy conformations of the chiral imide. In many cases, a chelated transition state involving a Lewis acid can further enhance diastereoselectivity by locking the conformation of the dienophile. The Lewis acid coordinates to the carbonyl oxygen atoms, holding the enoate in a planar and rigid conformation. This pre-organization, coupled with the steric bias imposed by the triphenylmethyl group, leads to a highly predictable and selective reaction outcome.

Asymmetric Cycloaddition Reactions

This compound has also been effectively employed as a chiral auxiliary in various asymmetric cycloaddition reactions, most notably the Diels-Alder reaction.

The Diels-Alder reaction is a powerful [4+2] cycloaddition for the synthesis of six-membered rings. organic-chemistry.orgmasterorganicchemistry.com When an N-acryloyl derivative of this compound acts as the dienophile, the chiral auxiliary directs the approach of the diene. The bulky nature of the triphenyl-substituted stereocenter effectively blocks one face of the dienophile, leading to a highly diastereoselective cycloaddition. nih.govnih.gov The reaction typically favors the formation of the endo adduct due to secondary orbital interactions in the transition state. youtube.com The presence of Lewis acids can further enhance both the rate and the diastereoselectivity of the reaction by coordinating to the carbonyl oxygen of the oxazolidinone.

A representative example is the reaction between the N-acryloyl derivative of this compound and cyclopentadiene. The major diastereomer is formed in high yield and with excellent diastereomeric excess. The auxiliary can then be cleaved under mild conditions to afford the enantiomerically enriched cyclohexene (B86901) carboxylic acid derivative.

| Diene | Dienophile | Lewis Acid | Diastereomeric Ratio (endo:exo) | Reference |

| Cyclopentadiene | N-acryloyl-(S)-4,5,5-triphenyloxazolidin-2-one | TiCl4 | >95:5 | nih.gov |

| Isoprene | N-crotonoyl-(S)-4,5,5-triphenyloxazolidin-2-one | Et2AlCl | >90:10 | nih.gov |

Beyond pericyclic reactions, derivatives of this compound can be involved in other cycloaddition-type transformations. For instance, the synthesis of substituted oxazolidinones can be achieved through processes that may not follow a concerted pericyclic mechanism. One such approach involves the reaction of an N-protected amino alcohol precursor, which can be derived from the chiral auxiliary, with a suitable electrophile, followed by intramolecular cyclization. While not a classic cycloaddition, this strategy leads to the formation of a heterocyclic ring system.

Recent synthetic methods have focused on developing efficient routes to 4,5-disubstituted oxazolidin-2-ones, which are valuable chiral building blocks. mdpi.com These methods often involve multiple steps, including asymmetric reactions to set the stereocenters, followed by a cyclization step to form the oxazolidinone ring.

Other Emerging Asymmetric Transformations

The utility of this compound extends to other asymmetric transformations beyond Michael additions and cycloadditions. The N-acyl derivatives serve as versatile substrates for stereoselective functionalization at the α-carbon.

For example, the enolates derived from N-acyl-(S)-4,5,5-triphenyloxazolidin-2-ones can be trapped with electrophilic bromine or azide (B81097) sources to generate α-bromo or α-azido products with high diastereoselectivity. The stereochemical outcome is again controlled by the steric influence of the chiral auxiliary, which directs the electrophile to the less hindered face of the enolate. These functionalized products are valuable intermediates for the synthesis of chiral amino acids and other complex molecules. nih.gov

The Sharpless asymmetric dihydroxylation can be used to create chiral diols, which can then be converted through a series of steps, including azidation, to precursors for chiral oxazolidinones. nih.gov This highlights the broader utility of asymmetric methods in generating key intermediates for the synthesis of complex chiral molecules.

| Reaction | Electrophile | Diastereoselectivity (d.r.) |

| Asymmetric Bromination | N-Bromosuccinimide (NBS) | >90:10 |

| Asymmetric Azidation | Trisylazide | >95:5 |

Computational Chemistry and Theoretical Insights into S 4,5,5 Triphenyloxazolidin 2 One Chemistry

Quantum Chemical Calculations (e.g., Density Functional Theory) for Structure and Reactivity

Quantum chemical calculations are fundamental to modeling the properties of (S)-4,5,5-Triphenyloxazolidin-2-one. Density Functional Theory (DFT) is a widely used method for obtaining a balance between accuracy and computational cost, making it suitable for molecules of this size.

Structure Optimization and Vibrational Analysis The starting point for most computational studies is the optimization of the molecule's ground-state geometry. Using DFT functionals like B3LYP with a basis set such as 6-311G(d,p), researchers can predict key structural parameters. researchgate.net These theoretical calculations yield information on bond lengths, bond angles, and dihedral angles, which define the three-dimensional shape of the oxazolidinone ring and the orientation of the three phenyl substituents. The accuracy of these optimized structures is often validated by comparing the theoretical data with experimental results from X-ray crystallography. researchgate.net

Reactivity Descriptors DFT calculations can also be used to determine a range of electronic properties and reactivity descriptors that predict how the molecule will behave in a chemical reaction. mdpi.com By analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—scientists can infer the molecule's nucleophilic and electrophilic character. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a large gap suggests high kinetic stability. researchgate.net Other descriptors, such as chemical potential, hardness, and electrophilicity, can be calculated to provide a quantitative measure of reactivity. mdpi.com

A selection of computationally derived properties for this compound are summarized below.

| Property | Value |

| Exact Mass | 315.12601 u |

| Monoisotopic Mass | 315.125928785 g/mol |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

| Topological Polar Surface Area | 38.3 Ų |

| Complexity | 413 |

| Data sourced from chem960.com chem960.com |

Modeling of Reaction Pathways and Transition States

A significant advantage of computational chemistry is its ability to map out entire reaction pathways, including the identification of short-lived, high-energy transition states that are difficult to observe experimentally. For reactions involving N-acylated derivatives of this compound, such as alkylations or aldol (B89426) reactions, modeling can elucidate the mechanism and factors controlling the reaction's efficiency.

Theoretical chemists use methods like DFT to locate the transition state (TS) structure for each step of a proposed mechanism. By calculating the energies of the reactants, intermediates, products, and transition states, an energy profile for the reaction can be constructed. The energy difference between the reactants and the highest-energy transition state determines the activation energy, which is directly related to the reaction rate. This allows for a theoretical assessment of a reaction's feasibility and kinetics.

Prediction and Analysis of Stereochemical Outcomes

The primary function of a chiral auxiliary is to control the stereochemical outcome of a reaction. Computational modeling is exceptionally useful for understanding and predicting the high levels of diastereoselectivity often achieved with oxazolidinone auxiliaries.

In a typical asymmetric reaction, the formation of two or more diastereomeric products is possible, each proceeding through its own unique transition state. By modeling the transition states for each competing pathway (e.g., the Re and Si face attacks on an enolate), their relative energies can be calculated. The transition state with the lower energy corresponds to the faster reaction pathway and, therefore, leads to the major diastereomer.

For this compound, the steric bulk of the three phenyl groups is expected to be the dominant factor in directing the approach of incoming reagents. Computational models can precisely quantify the steric hindrance in different transition state geometries, providing a clear rationale for the observed stereoselectivity. By comparing the calculated energy differences between diastereomeric transition states (ΔΔE‡), a theoretical prediction of the diastereomeric ratio can be made and compared with experimental results.

Investigation of Noncovalent Interactions and Electronic Properties

Beyond simple steric hindrance, subtle noncovalent interactions and electronic effects play a crucial role in stabilizing specific transition states, thereby influencing both reactivity and stereoselectivity.

Electronic Properties and Molecular Electrostatic Potential The electronic nature of the molecule can be visualized using a Molecular Electrostatic Potential (MEP) map. researchgate.net This map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show a negative potential around the carbonyl oxygen and a positive potential near the N-H group, indicating their roles as a hydrogen bond acceptor and donor, respectively.

Noncovalent Interactions The three phenyl groups on the oxazolidinone core are capable of engaging in various noncovalent interactions, such as π-π stacking and C-H···π interactions. mdpi.com These interactions can be critical in organizing the transition state assembly. For example, a π-π interaction between one of the phenyl groups of the auxiliary and an aromatic ring on the electrophile could lock the transition state into a specific conformation, enhancing facial selectivity. Advanced computational techniques like Non-Covalent Interaction (NCI) analysis can be used to visualize and characterize these weak but structurally important interactions. mdpi.com The analysis of these interactions provides a more nuanced understanding of the origins of stereocontrol than steric arguments alone.

Advanced Methodologies and Future Research Directions

Development of Polymer-Supported (S)-4,5,5-Triphenyloxazolidin-2-one Derivatives for Solid-Phase Synthesis

The immobilization of chiral auxiliaries on solid supports represents a significant advancement in asymmetric synthesis, offering streamlined purification processes and the potential for catalyst recycling. sigmaaldrich.comnih.gov While the use of polymer-supported Evans-type oxazolidinones has been documented, the development of a polymer-bound derivative of this compound is a promising area for future research. nih.govspringernature.com

A potential strategy for the immobilization of this compound could involve the functionalization of one of the phenyl rings with a suitable linker for attachment to a polymer resin, such as a Merrifield resin. nih.gov For instance, a para-hydroxy or para-aminomethyl group on one of the phenyl rings at the C5 position would provide a handle for covalent attachment to the solid support.

Table 1: Potential Polymer-Supported this compound Systems

| Polymer Support | Linker | Attachment Point on Auxiliary | Potential Advantages |

| Merrifield Resin | Benzyl ether | para-position of a C5-phenyl group | Well-established chemistry, stable linkage. |

| Wang Resin | Ester | para-position of a C5-phenyl group | Cleavage under milder acidic conditions. |

| Rink Amide Resin | Amide | para-position of a C5-phenyl group | Formation of a stable amide linkage. |

Integration with Organocatalysis and Metal-Catalyzed Asymmetric Reactions

The integration of chiral auxiliaries with other catalytic systems, such as organocatalysis and metal catalysis, opens up new avenues for achieving high levels of stereocontrol in chemical reactions. researchgate.net The unique steric environment created by the three phenyl groups of this compound could act in synergy with a chiral organocatalyst or a metal complex to enhance the enantioselectivity and diastereoselectivity of a transformation.

For instance, in a dual catalytic system, the chiral auxiliary could control the facial selectivity of an enolate, while a chiral Lewis acid catalyst could activate the electrophile and control its orientation. This cooperative effect could lead to unprecedented levels of stereochemical control that are not achievable with either catalyst system alone.

Table 2: Proposed Integrated Catalytic Systems

| Auxiliary | Catalyst Type | Proposed Reaction | Potential Outcome |

| This compound | Chiral Lewis Acid (e.g., BOX-Sc(OTf)₃) | Aldol (B89426) Reaction | Enhanced syn or anti selectivity and enantioselectivity. |

| This compound | Chiral Organocatalyst (e.g., Proline) | Michael Addition | High diastereoselectivity and enantioselectivity in the formation of quaternary carbon centers. |

| This compound | Transition Metal Catalyst (e.g., Pd(0) with chiral ligand) | Allylic Alkylation | Control over regioselectivity and stereoselectivity. |

Future research in this area could focus on designing and screening various combinations of this compound with different organocatalysts and metal complexes for a range of asymmetric transformations. The insights gained from these studies could lead to the development of powerful new synthetic methodologies.

Novel Synthetic Pathways to Complex Chiral Molecules Utilizing this compound

The synthesis of complex, biologically active natural products and pharmaceuticals remains a significant challenge in organic chemistry. researchgate.netnih.gov Chiral auxiliaries play a crucial role in the construction of stereochemically rich molecules. wikipedia.org The distinct steric and electronic properties of this compound make it a valuable tool for the development of novel synthetic pathways to complex chiral targets.

The bulky triphenylmethyl group at the C5 position can effectively shield one face of a tethered enolate, leading to high diastereoselectivity in alkylation, aldol, and acylation reactions. This high degree of stereocontrol can be exploited to set key stereocenters in the synthesis of complex molecules.

One promising area of research is the application of this auxiliary in iterative synthetic sequences, where multiple stereocenters are introduced in a controlled manner. For example, a sequence of diastereoselective aldol reactions and subsequent functional group manipulations, all directed by the this compound auxiliary, could provide a rapid and efficient route to polyketide natural products.

Table 3: Hypothetical Application in the Synthesis of a Complex Molecule Fragment

| Target Fragment | Key Reaction | Role of this compound | Expected Outcome |

| Polyketide-like fragment with multiple stereocenters | Iterative Aldol Reactions | Directs the stereochemical outcome of each C-C bond formation. | High diastereomeric purity of the final fragment. |

| Chiral amino acid derivative with a quaternary stereocenter | Asymmetric Alkylation | Provides a sterically hindered environment, forcing the electrophile to approach from the less hindered face. | High enantiomeric excess of the desired amino acid. |

| Complex heterocyclic scaffold | Intramolecular Cyclization | Controls the conformation of the transition state, leading to a specific ring stereochemistry. | Formation of a single diastereomer of the heterocyclic product. |

The development of novel synthetic strategies that leverage the unique capabilities of this compound will undoubtedly contribute to the efficient and stereoselective synthesis of the next generation of complex chiral molecules.

常见问题

Q. Methodological Answer :

- Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol (95:5) to separate enantiomers, comparing retention times with standards.

- Optical Rotation : Measure [α]₂D² values (e.g., +45° in CHCl₃) to confirm optical activity .

- NMR Analysis :

- ¹H NMR: Monitor diastereotopic protons near the oxazolidinone ring (δ 4.5–5.5 ppm).

- NOESY: Detect spatial proximity between phenyl groups to confirm spatial arrangement .

Advanced: What strategies are effective in resolving contradictory data between computational predictions and experimental observations in the crystallization behavior of this compound?

Q. Methodological Answer :

- Multi-Method Validation :

- X-ray Crystallography : Resolve crystal packing discrepancies by comparing experimental unit cell parameters (e.g., space group P2₁) with DFT-optimized structures.

- Thermodynamic Solubility Studies : Measure solubility in DMSO/water mixtures to identify polymorphic inconsistencies.

- Error Analysis :

Advanced: What are the key considerations in designing catalytic asymmetric reactions to enhance the yield of the (S)-enantiomer?

Q. Methodological Answer :

- Chiral Ligand Screening : Test phosphine-oxazoline ligands (e.g., (S)-Ph-BOX) for Pd-catalyzed allylic alkylation.

- Kinetic Resolution : Optimize catalyst loading (5–10 mol%) and reaction time to exploit enantiomer-specific activation barriers.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve ligand-metal coordination, while additives (MgSO₄) suppress racemization .

Advanced: How does the electronic environment of the oxazolidinone ring affect its reactivity in nucleophilic acyl substitution reactions?

Q. Methodological Answer :

- Electron-Withdrawing Effects : The carbonyl group activates the acyloxy moiety for nucleophilic attack. Substituents (e.g., triphenyl groups) stabilize transition states via steric hindrance and π-π stacking.

- Kinetic Studies :

- Monitor reaction rates with varying nucleophiles (e.g., amines vs. alcohols) in DCM.

- Use Hammett plots to correlate substituent electronics (σ values) with reactivity .

Advanced: How can researchers address conflicting bioactivity data in antimicrobial studies of this compound derivatives?

Q. Methodological Answer :

- Dose-Response Reproducibility :

- Standardize MIC assays (CLSI guidelines) across bacterial strains (e.g., S. aureus vs. E. coli).

- Control for solvent effects (DMSO ≤1% v/v).

- Metabolite Interference :

- Use LC-MS to identify degradation products under physiological conditions.

- Validate target engagement via SPR or ITC binding assays .

Basic: What purification techniques are most effective for isolating this compound from complex reaction mixtures?

Q. Methodological Answer :

- Flash Chromatography : Use silica gel with gradient elution (hexane → EtOAc) to separate nonpolar byproducts.

- Recrystallization : Dissolve crude product in hot ethanol, then cool to -20°C for crystal growth.

- Chiral Resolution : Employ preparative HPLC with cellulose-based columns for enantiomer separation .

Advanced: What computational tools can predict the thermodynamic stability of this compound polymorphs?

Q. Methodological Answer :

- Crystal Structure Prediction (CSP) : Use programs like Mercury or Materials Studio to generate possible packing motifs.

- Lattice Energy Calculations : Compare DFT-derived energies (PBE functional) with experimental DSC data.

- Hydrogen Bond Analysis : Map potential H-bond donors/acceptors (e.g., carbonyl O) to assess stability trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。